![molecular formula C12H9N3 B6292180 8-Phenylimidazo[1,2-a]pyrazine; 95% CAS No. 155653-55-7](/img/structure/B6292180.png)
8-Phenylimidazo[1,2-a]pyrazine; 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Phenylimidazo[1,2-a]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . It acts as a versatile scaffold in organic synthesis and drug development .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrazines has been a subject of interest in recent years due to their potential applications in various fields . The synthetic methods for these compounds are mainly based on the pattern and position of the substitution .Molecular Structure Analysis
The molecular structure of 8-Phenylimidazo[1,2-a]pyrazine is characterized by the presence of a phenyl group at the 8-position of the imidazo[1,2-a]pyrazine core . This core structure is a fused ring system containing an imidazole ring and a pyrazine ring .Chemical Reactions Analysis
Imidazo[1,2-a]pyrazines, including 8-Phenylimidazo[1,2-a]pyrazine, exhibit a range of reactivities due to their unique structural features . The reactivity of these compounds can be influenced by the pattern and position of the substitution .未来方向
生化分析
Biochemical Properties
8-Phenylimidazo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), an enzyme involved in gene transcription and cell cycle progression . This inhibition is achieved through binding interactions with the enzyme, leading to a decrease in its activity. Additionally, 8-Phenylimidazo[1,2-a]pyrazine has been found to interact with protease enzymes, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 8-Phenylimidazo[1,2-a]pyrazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has demonstrated cytotoxic effects on breast cancer (MCF7), colorectal cancer (HCT116), and chronic myelogenous leukemia (K652) cell lines . These effects are primarily due to its ability to inhibit CDK9, leading to disrupted cell cycle progression and apoptosis. Furthermore, 8-Phenylimidazo[1,2-a]pyrazine has shown antiviral activity against human coronavirus 229E, indicating its potential in antiviral therapies .
Molecular Mechanism
At the molecular level, 8-Phenylimidazo[1,2-a]pyrazine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK9, inhibiting its kinase activity and subsequently affecting gene transcription . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site. Additionally, 8-Phenylimidazo[1,2-a]pyrazine interacts with protease enzymes, forming hydrogen bonds and hydrophobic interactions that inhibit their activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Phenylimidazo[1,2-a]pyrazine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 8-Phenylimidazo[1,2-a]pyrazine remains stable under standard laboratory conditions, maintaining its biological activity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy . Long-term studies have also indicated that the compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Phenylimidazo[1,2-a]pyrazine vary with different dosages in animal models. At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
8-Phenylimidazo[1,2-a]pyrazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of active metabolites that contribute to its biological activity. Additionally, 8-Phenylimidazo[1,2-a]pyrazine affects metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of 8-Phenylimidazo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s biological activity, as they determine its localization and accumulation within target tissues .
Subcellular Localization
8-Phenylimidazo[1,2-a]pyrazine exhibits specific subcellular localization, which influences its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it affects gene transcription and other nuclear processes . The subcellular localization of 8-Phenylimidazo[1,2-a]pyrazine is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
8-phenylimidazo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNHJWWYANDCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(tert-Butoxycarbonylamino)-5,7-difluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B6292097.png)
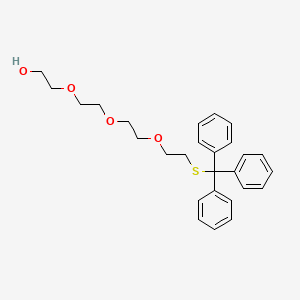




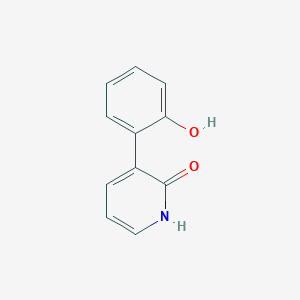



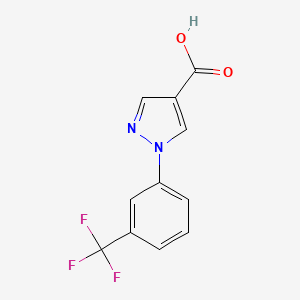
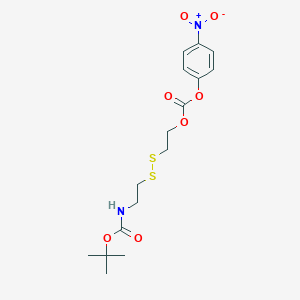
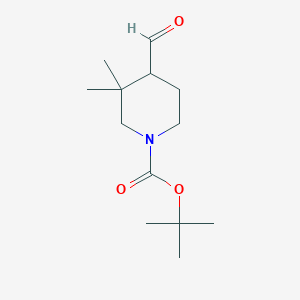
![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)
